Welcome to the BenchChem Online Store!
molecular formula C5H4Cl2N2 B189475 3-Amino-2,6-dichloropyridine CAS No. 62476-56-6

3-Amino-2,6-dichloropyridine

Cat. No. B189475
M. Wt: 163 g/mol
InChI Key: MJVZSRZTBDMYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07915448B2

Procedure details

To a solution of 3-amino-2,6-dichloropyridine (8.1 g, 50 mmol, purchased from TCI) in 1,4-dioxane (248 ml) was added tetrakis(triphenylphosphine)palladium(0) (920 mg, 0.80 mmol) and triethylaluminum (52 mmol, 0.94 M in hexane) at room temperature, and the mixture was stirred for 3 hours at 100° C. The mixture was quenched with 2 M HCl aqueous solution after cooling, and then it was separated between the aqueous and organic phases. The aqueous phase was extracted with EtOAc. The combined organic phases were dried over magnesium sulfate and concentrated. The crude product was purified by silica gel column chromatography, eluting with hexane/EtOAc (2:1), to give the title compound (2.73 g, 35%).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
52 mmol
Type
reactant
Reaction Step One
Quantity
248 mL
Type
solvent
Reaction Step One
Quantity
920 mg
Type
catalyst
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](Cl)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[CH2:10]([Al](CC)CC)[CH3:11]>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:8][C:5]1[N:4]=[C:3]([CH2:10][CH3:11])[C:2]([NH2:1])=[CH:7][CH:6]=1 |^1:26,28,47,66|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
NC=1C(=NC(=CC1)Cl)Cl
Name
Quantity
52 mmol
Type
reactant
Smiles
C(C)[Al](CC)CC
Name
Quantity
248 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
920 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 2 M HCl aqueous solution
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
it was separated between the aqueous and organic phases
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with hexane/EtOAc (2:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)CC)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.73 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.